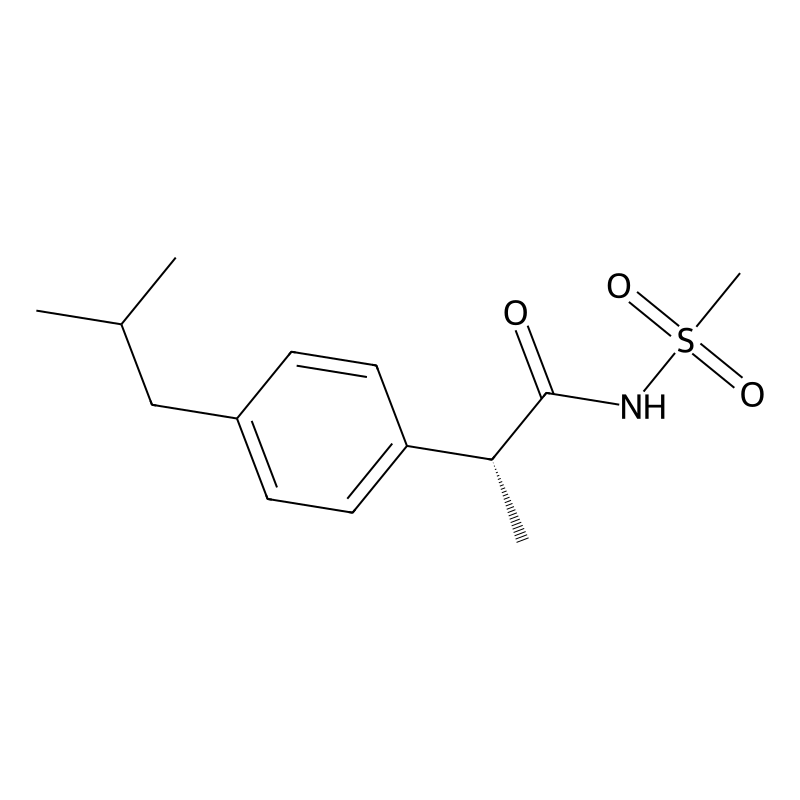Reparixin
Catalog No.
S541217
CAS No.
266359-83-5
M.F
C14H21NO3S
M. Wt
283.39 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
266359-83-5
Product Name
Reparixin
IUPAC Name
(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide
Molecular Formula
C14H21NO3S
Molecular Weight
283.39 g/mol
InChI
InChI=1S/C14H21NO3S/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18/h5-8,10-11H,9H2,1-4H3,(H,15,16)/t11-/m1/s1
InChI Key
KQDRVXQXKZXMHP-LLVKDONJSA-N
SMILES
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C
Solubility
Soluble in DMSO, not in water
Synonyms
(R)-2-(4-isobutylphenyl)propionylmethanesulfonamide, 2-(4-isobutylphenyl)propionylmethanesulfonamide, reparixin, repertaxin
Canonical SMILES
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C
Isomeric SMILES
C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C
Description
The exact mass of the compound Reparixin is 283.12421 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.
Purity
>98% (or refer to the Certificate of Analysis)
XLogP3
2.9
Exact Mass
283.12421
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII
U604E1NB3K
GHS Hazard Statements
The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]
Drug Indication
Prevention of graft rejection
Pharmacology
Reparixin is an orally available inhibitor of CXC chemokine receptor types 1 (CXCR1) and 2 (CXCR2), with potential antineoplastic activity. Upon administration, reparixin allosterically binds to CXCR1 and prevents CXCR1 activation by its ligand interleukin 8 (IL-8 or CXCL8). This may cause cancer stem cell (CSC) apoptosis and may inhibit tumor cell progression and metastasis. CXCR1, overexpressed on CSCs, plays a key role in CSC survival and the ability of CSC to self-renew; it is also linked to tumor resistance to chemotherapy. Inhibition of the IL-8/CXCR1 interaction also potentiates the cytotoxic effect of chemotherapeutic agents. In addition, reparixin inhibits CXCR2 activation and may reduce both neutrophil recruitment and vascular permeability during inflammation or injury.
KEGG Target based Classification of Drugs
Cytokines and receptors
Cytokine receptors
Chemokine receptors
CXCR2 (IL8RB, CD182) [HSA:3579] [KO:K05050]
Cytokine receptors
Chemokine receptors
CXCR2 (IL8RB, CD182) [HSA:3579] [KO:K05050]
Pictograms

Irritant
Other CAS
266359-83-5
Wikipedia
Reparixin
Use Classification
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> EU pediatric investigation plans
Dates
Modify: 2023-08-15
1: Kim HY, Choi JH, Kang YJ, Park SY, Choi HC, Kim HS. Reparixin, an inhibitor of CXCR1 and CXCR2 receptor activation, attenuates blood pressure and hypertension-related mediators expression in spontaneously hypertensive rats. Biol Pharm Bull. 2011;34(1):120-7. PubMed PMID: 21212529.
2: Zarbock A, Allegretti M, Ley K. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice. Br J Pharmacol. 2008 Oct;155(3):357-64. doi: 10.1038/bjp.2008.270. Epub 2008 Jun 30. PubMed PMID: 18587419; PubMed Central PMCID: PMC2567887.
3: Gorio A, Madaschi L, Zadra G, Marfia G, Cavalieri B, Bertini R, Di Giulio AM. Reparixin, an inhibitor of CXCR2 function, attenuates inflammatory responses and promotes recovery of function after traumatic lesion to the spinal cord. J Pharmacol Exp Ther. 2007 Sep;322(3):973-81. Epub 2007 Jun 29. PubMed PMID: 17601981.
4: Villa P, Triulzi S, Cavalieri B, Di Bitondo R, Bertini R, Barbera S, Bigini P, Mennini T, Gelosa P, Tremoli E, Sironi L, Ghezzi P. The interleukin-8 (IL-8/CXCL8) receptor inhibitor reparixin improves neurological deficits and reduces long-term inflammation in permanent and transient cerebral ischemia in rats. Mol Med. 2007 Mar-Apr;13(3-4):125-33. PubMed PMID: 17592546; PubMed Central PMCID: PMC1892761.
5: Leitner JM, Mayr FB, Firbas C, Spiel AO, Steinlechner B, Novellini R, Jilma B. Reparixin, a specific interleukin-8 inhibitor, has no effects on inflammation during endotoxemia. Int J Immunopathol Pharmacol. 2007 Jan-Mar;20(1):25-36. PubMed PMID: 17346425.
6: Midgley I, Fitzpatrick K, Wright SJ, John BA, Peard AJ, Major RM, Holding JD, McBurney A, Anacardio R, Novellini R, Ferrari MP. Species differences in the pharmacokinetics and metabolism of reparixin in rat and dog. Xenobiotica. 2006 May;36(5):419-40. PubMed PMID: 16854780.
2: Zarbock A, Allegretti M, Ley K. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice. Br J Pharmacol. 2008 Oct;155(3):357-64. doi: 10.1038/bjp.2008.270. Epub 2008 Jun 30. PubMed PMID: 18587419; PubMed Central PMCID: PMC2567887.
3: Gorio A, Madaschi L, Zadra G, Marfia G, Cavalieri B, Bertini R, Di Giulio AM. Reparixin, an inhibitor of CXCR2 function, attenuates inflammatory responses and promotes recovery of function after traumatic lesion to the spinal cord. J Pharmacol Exp Ther. 2007 Sep;322(3):973-81. Epub 2007 Jun 29. PubMed PMID: 17601981.
4: Villa P, Triulzi S, Cavalieri B, Di Bitondo R, Bertini R, Barbera S, Bigini P, Mennini T, Gelosa P, Tremoli E, Sironi L, Ghezzi P. The interleukin-8 (IL-8/CXCL8) receptor inhibitor reparixin improves neurological deficits and reduces long-term inflammation in permanent and transient cerebral ischemia in rats. Mol Med. 2007 Mar-Apr;13(3-4):125-33. PubMed PMID: 17592546; PubMed Central PMCID: PMC1892761.
5: Leitner JM, Mayr FB, Firbas C, Spiel AO, Steinlechner B, Novellini R, Jilma B. Reparixin, a specific interleukin-8 inhibitor, has no effects on inflammation during endotoxemia. Int J Immunopathol Pharmacol. 2007 Jan-Mar;20(1):25-36. PubMed PMID: 17346425.
6: Midgley I, Fitzpatrick K, Wright SJ, John BA, Peard AJ, Major RM, Holding JD, McBurney A, Anacardio R, Novellini R, Ferrari MP. Species differences in the pharmacokinetics and metabolism of reparixin in rat and dog. Xenobiotica. 2006 May;36(5):419-40. PubMed PMID: 16854780.
Explore Compound Types
Get ideal chemicals from 750K+ compounds








